Adonifoline
Overview
Description
Adonifoline is a natural product found in Jacobaea adonidifolia with data available.
Scientific Research Applications
Metabolite Identification and Analysis
Identification of Adonifoline Metabolites : A study by Xiong et al. (2009) explored the metabolism of this compound, a hepatotoxic pyrrolizidine alkaloid, by identifying its metabolites in rats. The research utilized liquid chromatography and mass spectrometry techniques to discover 19 metabolites, helping to understand this compound's metabolic pathways and potential toxicological effects (Xiong et al., 2009).
Quantitative Analysis of this compound : Zhang et al. (2008) developed a method using HPLC-MS2 for quantifying this compound in Senecio scandens, a traditional Chinese herb. This research contributes to the standardization and quality control of herbal medicine containing this compound (Zhang et al., 2008).
Detection in Pharmaceutical Products : Hu Juan-n (2014) established a method for detecting this compound in Qingre Sanjie capsules using UPLC-MS/MS. This approach aids in ensuring the safety and quality of pharmaceutical products containing this compound (Hu Juan-n, 2014).
Toxicology and Risk Assessment
Assessment of Hepatotoxicity : A study by Xiong et al. (2020) focused on quantifying the hepatotoxic pyrrolizidine alkaloid this compound in traditional Chinese medicine preparations. This research is crucial for evaluating the potential risks associated with these herbal medicines (Xiong et al., 2020).
Pharmacokinetic Behavior : Wang et al. (2011) investigated the pharmacokinetics of this compound and its metabolites in rats. Understanding the absorption, distribution, metabolism, and excretion of this compound contributes to risk assessment and the development of safety guidelines (Wang et al., 2011).
Impact on Human Health : Yang et al. (2021) analyzed the presence and concentration of this compound in a traditional Chinese medicine tablet, providing insights into the potential health risks associated with the consumption of such products (Yang et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Adonifoline, a pyrrolizidine alkaloid (PA), primarily targets the liver . PAs are known to be hepatotoxic, meaning they can cause damage to the liver . The liver is a vital organ that plays a key role in metabolism, detoxification, and other essential physiological processes.
Mode of Action
This compound interacts with its targets by undergoing metabolic activation in the liver . This process leads to the formation of toxic metabolites, which can bind to DNA or proteins, causing cellular damage
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Upon administration, this compound is quickly absorbed and metabolized to form various metabolites . It has been observed that this compound has a lower bioavailability compared to other PAs
Result of Action
The primary result of this compound’s action is hepatotoxicity, or liver damage . This is due to the formation of toxic metabolites during the metabolism of this compound, which can bind to DNA or proteins, leading to cellular damage . The extent of this damage can vary depending on the dose and duration of exposure.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as the route of administration, the presence of other substances, and individual physiological differences can all impact how this compound is metabolized and its subsequent effects . .
Biochemical Analysis
Biochemical Properties
Adonifoline plays a significant role in biochemical reactions, particularly in the liver. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with cytochrome P450 enzymes, which are responsible for its metabolic activation. The compound undergoes bioactivation to form reactive metabolites that can bind to cellular macromolecules, leading to hepatotoxicity . Additionally, this compound interacts with glutathione, a critical antioxidant, leading to the formation of glutathione conjugates . These interactions highlight the compound’s potential to cause oxidative stress and cellular damage.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In hepatocytes, this compound induces cytotoxicity by disrupting cellular metabolism and causing oxidative stress . The compound affects cell signaling pathways, including the activation of stress-activated protein kinases and the inhibition of cell survival pathways . This compound also influences gene expression by upregulating genes involved in oxidative stress response and downregulating genes associated with cell survival . These cellular effects contribute to the compound’s hepatotoxic properties.
Molecular Mechanism
The molecular mechanism of this compound involves its bioactivation by cytochrome P450 enzymes to form reactive metabolites . These metabolites can covalently bind to cellular proteins, DNA, and other macromolecules, leading to cellular damage and apoptosis . This compound also inhibits the activity of key enzymes involved in cellular detoxification, such as glutathione S-transferase . This inhibition further exacerbates oxidative stress and cellular damage. Additionally, this compound can induce mitochondrial dysfunction, leading to the release of pro-apoptotic factors and the activation of apoptotic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. This compound is relatively stable under physiological conditions, but its reactive metabolites can accumulate over time, leading to sustained cellular damage . Long-term exposure to this compound in in vitro and in vivo studies has shown persistent oxidative stress, mitochondrial dysfunction, and apoptosis . These temporal effects highlight the importance of monitoring this compound’s stability and degradation in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound induces mild oxidative stress and cellular damage . At higher doses, the compound’s hepatotoxic effects become more pronounced, leading to severe liver damage and apoptosis . Threshold effects have been observed, where a specific dosage level triggers a significant increase in toxicity. Additionally, high doses of this compound can cause systemic toxicity, affecting other organs and tissues . These dosage effects underscore the importance of determining safe and effective dosage levels for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily in the liver. The compound undergoes phase I and phase II metabolic processes, including oxidation, reduction, and conjugation reactions . Cytochrome P450 enzymes play a crucial role in the bioactivation of this compound, leading to the formation of reactive metabolites . These metabolites can undergo further conjugation with glutathione, glucuronic acid, or sulfate, facilitating their excretion from the body . The metabolic pathways of this compound highlight its potential to cause oxidative stress and cellular damage through the formation of reactive intermediates.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound can enter cells via passive diffusion or active transport mediated by specific transporters . Once inside the cells, this compound can bind to cellular proteins and macromolecules, affecting its localization and accumulation . The compound’s distribution within tissues is influenced by its lipophilicity and binding affinity to cellular components . These transport and distribution mechanisms play a crucial role in determining the compound’s cellular effects and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . This compound’s localization to the mitochondria is particularly significant, as it can induce mitochondrial dysfunction and oxidative stress . Additionally, the compound’s interaction with nuclear proteins can affect gene expression and cellular signaling pathways . The subcellular localization of this compound highlights its potential to cause cellular damage through multiple mechanisms.
Properties
IUPAC Name |
(1R,20R)-4-hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO7/c1-10-18(22)8-17(9-24-10)16(2,26-17)14(20)23-7-11-3-5-19-6-4-12(13(11)19)25-15(18)21/h3,10,12-13,22H,4-9H2,1-2H3/t10?,12-,13-,16?,17?,18?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOFCWPLRKBPJD-AQYQBICXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CC3(CO1)C(O3)(C(=O)OCC4=CCN5C4C(CC5)OC2=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C2(CC3(CO1)C(O3)(C(=O)OCC4=CCN5[C@H]4[C@@H](CC5)OC2=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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